N-cycloheptyl-2-(2-thienyl)acetamide
Description
N-Cycloheptyl-2-(2-thienyl)acetamide is a structurally distinct acetamide derivative characterized by a cycloheptyl group attached to the nitrogen atom of the acetamide moiety and a 2-thienyl (thiophene) group at the acetyl position. The cycloheptyl group introduces steric bulk and lipophilicity, while the thienyl group contributes π-electron density, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
N-cycloheptyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-13(10-12-8-5-9-16-12)14-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKUHRBHSOAAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-thienyl)acetamide typically involves the reaction of cycloheptylamine with 2-thiophenylacetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the thienyl ring.
Scientific Research Applications
N-cycloheptyl-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-thienyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Acetamide Nitrogen
The nature of the nitrogen-bound substituent significantly impacts physical and chemical properties:
- Cycloalkyl vs. Aryl Substituents : Cycloheptyl, being aliphatic and bulky, likely enhances lipophilicity compared to aromatic substituents like 4-bromophenyl . This may reduce aqueous solubility but improve membrane permeability. Cyclohexyl analogs (e.g., ) exhibit higher melting points (184–186°C) due to efficient crystal packing, suggesting cycloheptyl derivatives may have lower melting points due to reduced symmetry .
Substituent Effects on the Acetyl Group
The acetyl group’s substituent dictates electronic and intermolecular interactions:
- Thienyl vs. However, dichlorophenyl derivatives () exhibit halogen-mediated hydrogen bonding, which thienyl lacks .
- Biological Relevance : Thiazole-containing acetamides () mimic penicillin’s lateral chain, suggesting this compound could have unexplored bioactivity if the thienyl group participates in target binding .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : Cycloheptyl’s seven-membered ring increases hydrophobicity compared to cyclohexyl (clogP estimated +0.5–1.0 higher).
- Solubility : Aryl-substituted analogs () exhibit lower solubility in polar solvents due to planar aromatic systems, whereas branched alkyl derivatives () show improved solubility in organic solvents .
Crystallographic and Spectroscopic Trends
- Crystal Packing : N-(4-Bromophenyl)-2-(2-thienyl)acetamide adopts a triclinic lattice with intermolecular halogen interactions, while thienyl groups may favor slipped π-stacking .
- Spectroscopy : Thienyl protons resonate at δ 6.6–7.0 in 1H NMR, distinct from phenyl (δ 7.2–7.5) or thiazole (δ 8.0–8.5) signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
